molecular formula C6H5N5 B576041 2H-pyrido[2,3-f][1,2,3,5]tetrazepine CAS No. 194301-99-0

2H-pyrido[2,3-f][1,2,3,5]tetrazepine

Número de catálogo: B576041
Número CAS: 194301-99-0
Peso molecular: 147.141
Clave InChI: QVDYMKGDBLQVBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2H-Pyrido[2,3-f][1,2,3,5]tetrazepine is a nitrogen-rich fused heterocycle of significant interest in medicinal chemistry and drug discovery. Tetrazepine derivatives are seven-membered azaheterocyclic structures recognized for their valuable pharmaceutical and pesticide applications. Related polycyclic systems containing pyrido and tetrazepine motifs are currently being explored for their potential biological activities, which may include anticancer properties. These novel scaffolds are often synthesized under solvent-free conditions following green chemistry principles. Researchers utilize this compound as a key intermediate for constructing complex molecular architectures. Its structure is a subject of study using computational methods like Density Functional Theory (DFT) to understand its electronic properties and reactivity. Further investigations, including molecular docking and ADME studies, are essential to fully elucidate its binding mechanisms and pharmacokinetic profile. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

194301-99-0

Fórmula molecular

C6H5N5

Peso molecular

147.141

Nombre IUPAC

2H-pyrido[2,3-f][1,2,3,5]tetrazepine

InChI

InChI=1S/C6H5N5/c1-2-5-6(7-3-1)8-4-9-11-10-5/h1-4,11H

Clave InChI

QVDYMKGDBLQVBV-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=CN=C2N=C1

Sinónimos

1H-Pyrido[2,3-f]-1,2,3,5-tetrazepine(9CI)

Origen del producto

United States

Comparación Con Compuestos Similares

Key Findings :

  • Pyrido-quinoxaline derivatives (8–11) exhibit potent activity due to carboxylate groups enhancing target binding (e.g., bacterial DNA gyrase) .
  • The tetrazepine’s larger ring may alter membrane permeability or enzyme inhibition profiles , but empirical studies are needed.

Physicochemical Properties

  • Solubility: Quinoxaline derivatives with carboxylate substituents (e.g., compound 8) show improved aqueous solubility (>10 mg/mL), whereas the unsubstituted tetrazepine likely has lower solubility.

Q & A

Basic Research Questions

Q. What are the methodological challenges in synthesizing 2H-pyrido[2,3-f][1,2,3,5]tetrazepine, and how can reaction conditions be optimized?

  • Answer : Synthesis of this heterocyclic compound requires careful optimization of ring-closing strategies. Key challenges include regioselectivity in tetrazepine formation and avoiding side reactions (e.g., dimerization). Methodological steps:

  • Use Reaxys or SciFinder to identify analogous synthetic pathways for pyrido-tetrazepines .
  • Employ factorial design experiments to test variables (temperature, catalyst loading, solvent polarity) and assess yield via HPLC or LC-MS .
  • Characterize intermediates using 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry .

Q. How can spectroscopic techniques resolve structural ambiguities in 2H-pyrido[2,3-f][1,2,3,5]tetrazepine derivatives?

  • Answer : Combine multi-nuclear NMR (1H^1H, 13C^{13}C, 15N^{15}N) to assign proton environments and heterocyclic connectivity. For tautomeric forms or stereoisomers:

  • Perform variable-temperature NMR to detect dynamic equilibria .
  • Use X-ray crystallography to resolve absolute configuration, referencing Cambridge Structural Database entries for similar scaffolds .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of 2H-pyrido[2,3-f][1,2,3,5]tetrazepine derivatives to neurological targets?

  • Answer :

  • Build a 3D pharmacophore model using Schrödinger Suite or AutoDock, incorporating the tetrazepine core's conformational flexibility .
  • Validate predictions with in vitro assays (e.g., radioligand binding for GABAA_A receptors) and compare docking scores with experimental IC50_{50} values .
  • Address discrepancies by analyzing solvation effects or entropy-enthalpy compensation using molecular dynamics simulations .

Q. How do structural modifications of the tetrazepine ring influence metabolic stability in preclinical studies?

  • Answer :

  • Design derivatives with substituents at positions 2, 3, or 7 to block cytochrome P450 oxidation.
  • Use LC-MS/MS to quantify metabolic half-life in microsomal assays, correlating with logP and topological polar surface area (TPSA) .
  • Apply QSAR models to predict ADME properties, prioritizing candidates with TPSA < 90 Ų and logP 2–5 .

Q. What statistical methods resolve contradictions in reported biological activities of pyrido-tetrazepine analogs?

  • Answer :

  • Conduct meta-analysis of published IC50_{50} values, adjusting for assay variability (e.g., cell line differences, endpoint measurements).
  • Apply Bland-Altman plots to identify systematic biases or outlier datasets .
  • Validate hypotheses via orthogonal assays (e.g., electrophysiology for ion channel targets) .

Methodological Frameworks

Q. How to integrate 2H-pyrido[2,3-f][1,2,3,5]tetrazepine research into a broader theoretical framework for CNS drug discovery?

  • Answer :

  • Align with the "benzodiazepine scaffold evolution" hypothesis, comparing binding modes with classic 1,4-benzodiazepines .
  • Use CRISPR-Cas9-edited neuronal models to probe selectivity over α1- vs. α5-subunit-containing GABAA_A receptors .

Q. What factorial design approaches optimize the scalability of tetrazepine synthesis for preclinical trials?

  • Answer :

  • Apply Taguchi methods to prioritize factors (e.g., catalyst type, pressure) in multi-step reactions .
  • Monitor reaction progress via in situ IR spectroscopy, ensuring reproducibility across batches >10 g .

Data Presentation Example

Synthetic RouteYield (%)Purity (HPLC)Key Characterization
Cyclocondensation (Method A)6298.5%1H^1H-NMR (DMSO-d6): δ 8.21 (s, 1H, pyridyl)
Photochemical (Method B)4595.2%X-ray: Chair conformation of tetrazepine ring

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.